5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester
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Description
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.276. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Benzofuran Derivatives
Benzofuran compounds, including various esters and carbamates, have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, Kumari et al. (2019) detailed the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, demonstrating the benzofuran ring's relevance in producing biologically active compounds (Kumari et al., 2019). Additionally, research on the mild deprotection of esters, including methoxyethoxymethyl and others, by Akiyama et al. (1994), underlines the importance of benzofuran derivatives in synthetic chemistry (Akiyama et al., 1994).
Applications in Organic Electronics and Materials Science
Benzofuran derivatives have also found applications in organic electronics and materials science. Walker et al. (2011) investigated the solubilities of specific benzofuran-containing compounds in various solvents, contributing to the development of new materials for energy conversion (Walker et al., 2011).
Antimicrobial and Antituberculosis Research
Research on new benzofuran derivatives by Mubarak et al. (2007) highlighted their potential in antimicrobial applications, including anti-HIV activities (Mubarak et al., 2007). Thorat et al. (2016) synthesized benzofuran-carbohydrazide derivatives and evaluated them for antituberculosis activity, further demonstrating the therapeutic potential of benzofuran derivatives in infectious disease research (Thorat et al., 2016).
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIKAFMGVOZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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